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molecular formula C7H9BrN2 B2873577 1-(3-Bromophenyl)-1-methylhydrazine CAS No. 90084-67-6

1-(3-Bromophenyl)-1-methylhydrazine

Cat. No. B2873577
M. Wt: 201.067
InChI Key: PIMZGCVPOYOYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073925B2

Procedure details

To a solution of 3-bromophenylhydrazine hydrochloride (15 g, 67 mmol) in anhydrous THF (360 mL) was added LiHMDS (1.0 M solution in THF, 127 mL, 127 mmol) dropwise over a period of 1 h at 0° C. The reaction mixture was stirred for 30 min while warming to room temperature. The flask was recooled to −78° C., and MeI (4.1 mL, 67 mmol) was added. The reaction mixture was stirred for 2 h at 0° C. and then was quenched with water (600 mL). The aqueous layer was extracted with methylene chloride (3×200 mL), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica gel, hexanes/EtOAc, 60:40) gave the title compound (10.2 g, 76%) as yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.18 (t, J=3.5 Hz, 1H), 7.08 (t, J=13.5 Hz, 1H), 6.91-6.86 (m, 2H), 3.69 (br s, 2H), 3.11 (s, 3H).
Name
3-bromophenylhydrazine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[Li+].[CH3:12][Si]([N-][Si](C)(C)C)(C)C.CI>C1COCC1>[Br:2][C:3]1[CH:4]=[C:5]([N:9]([CH3:12])[NH2:10])[CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
3-bromophenylhydrazine hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.BrC=1C=C(C=CC1)NN
Name
Quantity
127 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched with water (600 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, hexanes/EtOAc, 60:40)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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